molecular formula C16H19N3O3S B14381189 N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-81-1

N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide

Cat. No.: B14381189
CAS No.: 90233-81-1
M. Wt: 333.4 g/mol
InChI Key: RUXDDCGGTLQAON-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is a compound of significant interest in the field of medicinal chemistryThe compound’s structure includes an aminophenyl group and a sulfonyl group, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 2-aminophenylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of HDACs. By binding to the active site of HDAC enzymes, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cell proliferation and survival. The molecular targets include HDAC1 and HDAC2, which are key regulators of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to its specific sulfonyl group, which enhances its binding affinity and selectivity for HDAC enzymes. This structural feature distinguishes it from other HDAC inhibitors and contributes to its potent biological activity .

Properties

CAS No.

90233-81-1

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2-aminophenyl)-3-(propan-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C16H19N3O3S/c1-11(2)23(21,22)19-13-7-5-6-12(10-13)16(20)18-15-9-4-3-8-14(15)17/h3-11,19H,17H2,1-2H3,(H,18,20)

InChI Key

RUXDDCGGTLQAON-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

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